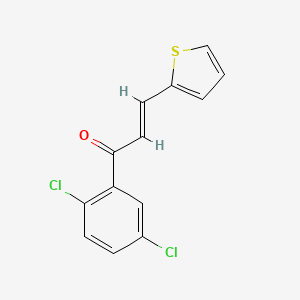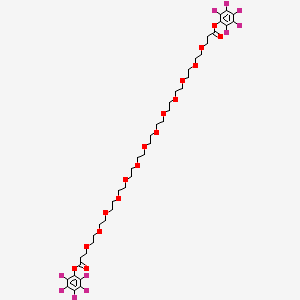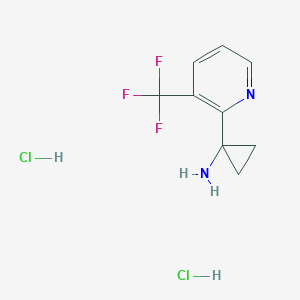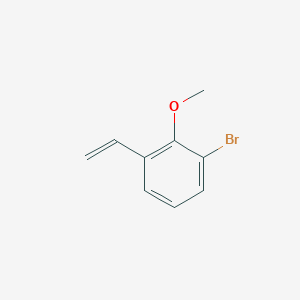
(2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as DCTP, is a chemical compound with potential applications in scientific research. It belongs to the class of chalcones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has also been reported to modulate the immune response by reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to protect against oxidative stress-induced damage by scavenging free radicals.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to exert its biological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It has been reported to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines such as IL-10. (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to inhibit the proliferation and migration of cancer cells by regulating the expression of various genes involved in cell cycle progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several advantages for lab experiments, such as its easy synthesis and purification, and its diverse biological activities. However, its limitations include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, its potential toxicity and side effects need to be further investigated before its clinical applications can be realized.
Direcciones Futuras
There are several future directions for research on (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, such as exploring its potential as a chemotherapeutic agent for various types of cancer, elucidating its mechanism of action at the molecular level, and investigating its pharmacokinetics and toxicity in vivo. Moreover, the development of novel derivatives of (2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one with improved solubility and efficacy may enhance its therapeutic potential.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2OS/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYUKNDMYQAHIF-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3101050.png)


![1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B3101065.png)

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole](/img/structure/B3101087.png)
![2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B3101100.png)



![Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B3101132.png)

